Belinostat
描述
Belinostat, also known as PXD101, is a histone deacetylase inhibitor drug developed by TopoTarget for the treatment of hematological malignancies and solid tumors . It was approved in July 2014 by the US FDA to treat peripheral T-cell lymphoma .
Synthesis Analysis
The synthesis of Belinostat involves complexation with Cu (II) to prevent premature metabolic inactivation . A patent describes the synthesis process involving compound ii in acetic acid ethyl dissolution, followed by the addition of pyridines and aniline .Molecular Structure Analysis
Belinostat has a sulfonamide-hydroxamide structure . The chemical name of belinostat is (2E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide .Chemical Reactions Analysis
Belinostat inhibits the activity of histone deacetylase (HDAC), preventing the removal of acetyl groups from the lysine residues of histones and some non-histone proteins . It is metabolized primarily by glucuronidation mediated by UGT1A1 .Physical And Chemical Properties Analysis
Belinostat has a molecular weight of 318.35 g/mol . It is primarily metabolized by UGT1A1 . The initial dose should be reduced if the recipient is known to be homozygous for the UGT1A1*28 allele .科学研究应用
Application in Colon Cancer
Methods of Application
The in vitro metabolism of each HDACi was evaluated in human liver microsomes (HLMs) using mass spectrometry. The effect of belinostat and Cubisbel on cell growth, HDAC activity, apoptosis, and cell cycle was assessed in three colon cancer cell lines .
Results
Belinostat and Cubisbel significantly reduced colon cancer cell growth mediated through HDAC inhibition and apoptosis induction. The in vitro half-life of Cubisbel was significantly longer than belinostat .
Application in Peripheral T-cell Lymphoma
Summary of Application
Belinostat has been developed for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). It has received its first global approval as monotherapy for this indication in the US .
Methods of Application: In a phase II trial, patients with histologically confirmed, previously untreated PTCL received belinostat (1000 mg/m^2 once daily) + standard CHOP for 6 cycles .
Results: Overall response rate (ORR) was 86% with 71% reported complete response (CR) at maximum tolerated dose (MTD) .
Application in Hematological Malignancies
Methods of Application: The specific methods of application vary depending on the type of hematological malignancy being treated .
Results: The results vary depending on the specific type of hematological malignancy, but belinostat has shown promising results in various studies .
Application in Solid Tumors
Methods of Application: The specific methods of application vary depending on the type of solid tumor being treated .
Results: While its activity as a single agent in solid tumors has been less compelling, the emerging results from combination trials are promising .
Application in Ovarian Cancer
Summary of Application
Belinostat has been used in the treatment of ovarian cancer. It has shown promising outcomes in preclinical studies while clinical trials have had mixed results and limited success as monotherapy .
Methods of Application: In a phase II trial, belinostat was administered along with carboplatin and paclitaxel in women with previously treated ovarian cancer .
Results
The overall response rate (ORR) was 43% with complete responses in some patients. The treatment was reasonably well tolerated and demonstrated clinical benefit in heavily-pretreated patients with epithelial ovarian cancer .
Application in Lung Cancer
Methods of Application
Belinostat was administered along with 13-cis-retinoic acid in a 21-day cycle. The primary endpoint was overall response rate (ORR), using a Simon 2 stage design .
Results
Ten patients had stable disease, including one with lung cancer for 8 cycles. Partial responses included a patient with lung cancer .
Application in Prostate Cancer
Summary of Application
Belinostat has been used in the treatment of prostate cancer. It has shown to inhibit cancer cell growth with IC50 values ranging from 0.5 to 2.5 μM .
Methods of Application: The specific methods of application vary depending on the type of prostate cancer being treated .
Results: The results vary depending on the specific type of prostate cancer, but belinostat has shown promising results in various studies .
Application in Bladder Cancer
Summary of Application
Belinostat has been used in the treatment of bladder cancer. It has shown to inhibit proliferation in urothelial carcinoma cell lines . It also suppresses bladder cancer cell growth in vitro and in vivo .
Methods of Application
In a study, belinostat was administered in a 21-day cycle. The primary endpoint was overall response rate (ORR), using a Simon 2 stage design .
Results
Ten patients had stable disease, including one with bladder cancer for 8 cycles. Partial responses included a patient with keratinizing squamous cell carcinoma of the tonsils, and a patient with lung cancer .
安全和危害
Belinostat may cause damage to the gastrointestinal tract, blood, and the lymphoid/hematopoietic system, based on animal data . It is genotoxic according to Ames test and may impair male fertility . Weekly complete blood count should be monitored during treatment to adjust the dosage as intravenous infusion of belinostat is frequently associated with hematologic toxicity such as leukopenia and thrombocytopenia .
属性
IUPAC Name |
(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNRHFGMJRPRSK-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194378 | |
Record name | Belinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Belinostat inhibits the activity of histone deacetylase (HDAC) thus prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes. It ultimately induces cell cycle arrest, inhibition of angiogenesis and/or apoptosis of some transformed cells. | |
Record name | Belinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05015 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Belinostat | |
CAS RN |
866323-14-0, 414864-00-9 | |
Record name | Belinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866323-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Belinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Belinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05015 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Belinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BELINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。